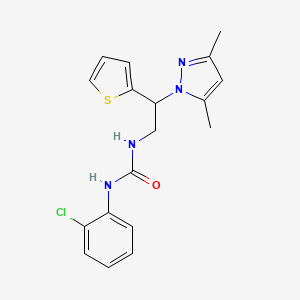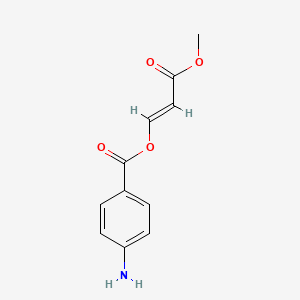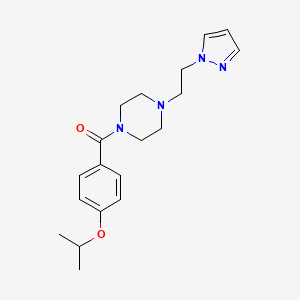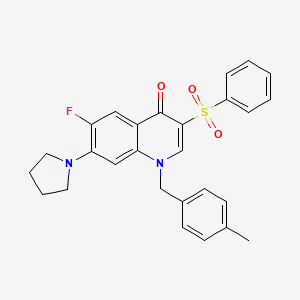![molecular formula C9H15NO2 B2834375 (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol CAS No. 2490426-53-2](/img/structure/B2834375.png)
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” is a chemical compound that is part of the bicyclo [2.1.1]hexanes family . Bicyclo [2.1.1]hexanes are a versatile platform for the exploration of chemical space, with 10 different substituent vectors available .
Synthesis Analysis
The synthesis of such compounds has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach provides access to high-value motifs and enables the investigation of unexplored chemical space .Molecular Structure Analysis
The molecular structure of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” is based on the bicyclo [2.1.1]hexane platform . Crystallographic analysis revealed that these structures and the ortho-substituted phenyl ring indeed have similar geometric properties .Chemical Reactions Analysis
The chemical reactions involved in the formation of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” involve a photocatalytic intramolecular [2+2] cycloaddition approach .Scientific Research Applications
Novel Synthesis Techniques
Researchers have developed innovative methods to synthesize 2-Azabicyclo[2.1.1]hexanes, which share a similar structural framework with the compound . These compounds, due to their unique bicyclic structure, are of interest for their potential biological activities and as building blocks in organic synthesis. For instance, Stevens and Kimpe (1996) described a synthesis pathway involving imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, highlighting the synthetic versatility of cyclobutanone derivatives (Stevens & Kimpe, 1996).
Spirocyclic Oxindoles Synthesis
Filatov et al. (2017) demonstrated the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction. This method underscores the compound's potential in creating biologically active molecules with anticancer properties, showcasing the relevance of spirocyclic and azabicyclo frameworks in medicinal chemistry (Filatov et al., 2017).
Conformationally Restricted Amino Acids
Yashin et al. (2017) focused on the synthesis of novel non-natural spiro[2.3]hexane amino acids, presenting them as rigid analogs of γ-aminobutyric acid (GABA). These compounds, by virtue of their conformational restriction, could serve as promising modulators of GABAergic cascades, potentially impacting neuroscience research and drug development (Yashin et al., 2017).
Photochemical Ring Expansion
Kimura et al. (1976) investigated the photochemical ring expansion of dispiro substituted cyclobutane-1,3-diones. This study provides insights into the reactivity and transformation of cyclobutane derivatives under photochemical conditions, which can be crucial for designing novel organic synthesis strategies and understanding the photostability of related compounds (Kimura et al., 1976).
Future Directions
The future directions in the research of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” and similar compounds involve the exploration of unexplored chemical space . The development of new 1,2-disubstituted bicyclo [2.1.1]hexane modules opens the gate to sp3-rich new chemical space .
properties
IUPAC Name |
(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-4-7(5-8,6-11)12-9(8)2-1-3-9/h11H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLDCFBYEIQKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CC(C3)(O2)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2834300.png)
![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)

![(2,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2834305.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide](/img/structure/B2834308.png)
![5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834309.png)



